molecular formula C11H12FN3O B4677819 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Cat. No.: B4677819
M. Wt: 221.23 g/mol
InChI Key: KZZQBVQMDGLUAT-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a fluorophenyl group, a methoxymethyl group, and a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate methoxymethylating agent under controlled conditions to yield the desired pyrazolamine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolone derivatives.

    Reduction: Formation of reduced pyrazolamine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazolamine core contributes to its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylmagnesium bromide
  • 4-Fluorophenyl methyl sulfone
  • 4-Fluoroamphetamine

Uniqueness

4-(4-Fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-fluorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZQBVQMDGLUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=NN1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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